![molecular formula C13H17F2NO2 B073451 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid CAS No. 1148-78-3](/img/structure/B73451.png)
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid, also known as BFPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the category of non-steroidal anti-inflammatory drugs (NSAIDs). BFPP has shown promising results in various studies, leading to its potential use as an effective therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has also been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been found to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid is also stable and has a long shelf life, making it easy to store and use in experiments. However, there are also some limitations to the use of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid in laboratory experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has a low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid. One area of research is the development of novel derivatives of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid that may have improved pharmacological properties. Another area of research is the investigation of the potential use of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid and its effects on various biochemical and physiological pathways.
Métodos De Síntesis
The synthesis of 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-nitrobenzaldehyde, which is reacted with ethyl 2-bromoacetate to form 3-nitrophenylpropanoate. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-fluoroethylamine to obtain 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has also been evaluated for its efficacy in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders.
Propiedades
Número CAS |
1148-78-3 |
|---|---|
Nombre del producto |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Fórmula molecular |
C13H17F2NO2 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clave InChI |
PVCKFWPANVOENB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
Otros números CAS |
1148-78-3 |
Sinónimos |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





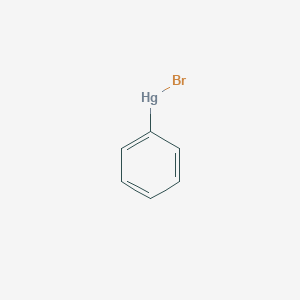
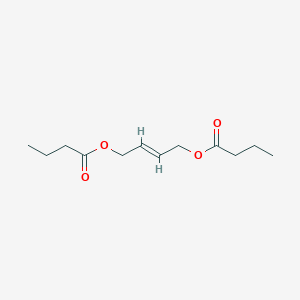


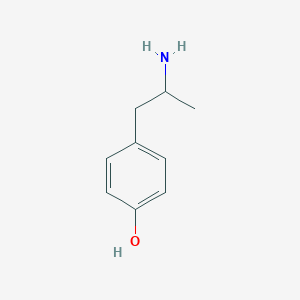
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

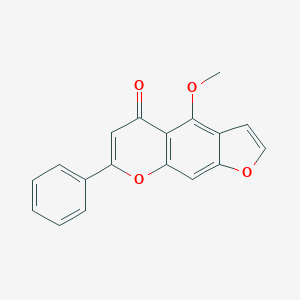
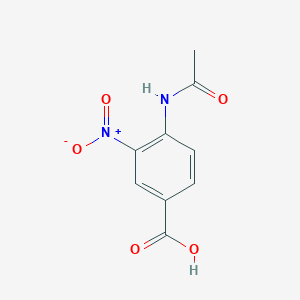

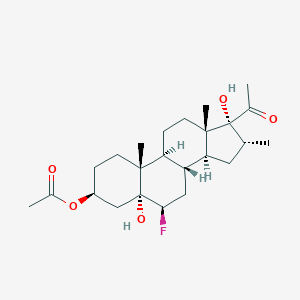
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)